2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide is an organic compound characterized by its complex structure, which includes sulfonyl and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide typically involves a multi-step process:
Formation of Sulfonamide Intermediate: The reaction of 4-methylbenzenesulfonyl chloride with 4-methylbenzylamine forms an intermediate sulfonamide.
Final Product Formation: This intermediate is then reacted with N-(2-phenylethyl)acetamide under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction times are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-methylphenyl)sulfonyl]amino-2-phenylacetate: Similar structure but with a methyl ester group.
2-{[(4-methylphenyl)amino]methyl}phenol: Contains a phenol group instead of an acetamide group.
Uniqueness
2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide is unique due to its combination of sulfonyl and acetamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-20-8-12-23(13-9-20)18-27(31(29,30)24-14-10-21(2)11-15-24)19-25(28)26-17-16-22-6-4-3-5-7-22/h3-15H,16-19H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQYIUDLOYSOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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